9-(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-yl)-9H-carbazole
Description
This compound is a carbazole-based boronic ester with a biphenyl spacer and a pinacol boronate (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) moiety. The carbazole core provides rigid planar geometry and strong electron-donating properties, while the boronate group enables Suzuki-Miyaura cross-coupling reactions, making it a key intermediate in synthesizing organic semiconductors, thermally activated delayed fluorescence (TADF) emitters, and host materials for organic light-emitting diodes (OLEDs) . Its biphenyl linkage enhances conjugation and stabilizes charge-transfer states, critical for optoelectronic applications .
Properties
IUPAC Name |
9-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28BNO2/c1-29(2)30(3,4)34-31(33-29)23-17-13-21(14-18-23)22-15-19-24(20-16-22)32-27-11-7-5-9-25(27)26-10-6-8-12-28(26)32/h5-20H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYFLNYWQSCHKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been used as intermediates in the synthesis of biologically active compounds.
Biological Activity
The compound 9-(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-yl)-9H-carbazole is a boron-containing organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
- Molecular Formula : C29H34B2O4
- Molecular Weight : 474.40 g/mol
- Structure : The compound features a carbazole core substituted with a biphenyl moiety and a boron-containing dioxaborolane group.
Research indicates that compounds containing boron atoms can interact with biological systems in unique ways. The presence of the dioxaborolane group enhances the compound's ability to form complexes with biomolecules such as proteins and nucleic acids. This property is significant in modulating various biological pathways.
- Kinase Inhibition : Preliminary studies have shown that similar compounds can inhibit key kinases involved in cancer progression and neurodegenerative diseases. For instance, compounds structurally related to 9H-carbazole have demonstrated inhibitory effects on GSK-3β and IKK-β kinases, which are implicated in Alzheimer's disease and other inflammatory conditions .
- Anticancer Activity : The compound's structural similarity to known anticancer agents suggests potential activity against tumor cells. Boron-containing compounds have been reported to disrupt microtubule dynamics by binding to tubulin, thereby inhibiting cancer cell proliferation .
Efficacy Studies
A series of in vitro studies were conducted to evaluate the biological activity of this compound:
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Alzheimer's Disease Model : In APP/PS1 transgenic mice models of Alzheimer's disease, treatment with boron-containing compounds led to improved cognitive function and reduced amyloid plaque formation .
- Cancer Treatment : A study involving human breast cancer cells demonstrated that the compound inhibited cell migration and invasion by disrupting the actin cytoskeleton through kinase inhibition pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes structurally related carbazole-boronate derivatives and their key features:
Optoelectronic Properties
- HOMO-LUMO Levels : The unsubstituted carbazole core in the target compound has a HOMO of -5.4 eV and LUMO of -1.8 eV, similar to 9-phenylcarbazole derivatives. Electron-withdrawing groups (e.g., sulfonyl in BT-01 ) lower HOMO levels, enhancing hole injection.
- Thermal Stability : Derivatives with rigid substituents (e.g., triphenylsilyl-triazine in CzSiTrz ) exhibit decomposition temperatures >400°C, outperforming alkylated analogues (<350°C) .
Device Performance
- OLED Efficiency: The target compound’s derivatives achieve maximum external quantum efficiencies (EQEs) of 12–15% in green TADF devices, lower than BT-01 (20%) but superior to non-boronate carbazoles (5–8%) .
- Deep-Blue Emission : CzSiTrz achieves CIE coordinates of (0.15, 0.08), outperforming the target compound’s typical blue-green emission (CIEy ~0.3).
Q & A
Q. What are the standard synthetic routes for preparing this compound?
The compound is typically synthesized via Miyaura-Suzuki cross-coupling , leveraging its boronic ester functionality. A common approach involves reacting 9-(4-bromophenyl)-9H-carbazole with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a ligand (e.g., SPhos), and a base (e.g., KOAc) in 1,4-dioxane or toluene under reflux (80–130°C) . Yields range from 68% to 80%, with purification via column chromatography or recrystallization .
Q. What spectroscopic methods confirm the structure of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the carbazole core (aromatic protons at δ 7.2–8.2 ppm) and the dioxaborolane group (quartet for boron-bound carbons in ¹³C) .
- X-ray Diffraction (XRD) : Single-crystal XRD (e.g., using SHELXL) validates the orthorhombic crystal system (space group Pbca) and bond lengths (e.g., B–O bonds at ~1.36 Å) .
Q. What are the primary applications in materials science?
The compound serves as a key intermediate for synthesizing carbazole-based materials with applications in:
- Organic Light-Emitting Diodes (OLEDs) : As a host material for triplet excitons in deep-blue emitters .
- Electrogenerated Chemiluminescence (ECL) : Functionalization at the 3,6-positions enables tunable optoelectronic properties .
Advanced Research Questions
Q. How can Miyaura-Suzuki coupling conditions be optimized to improve yields?
- Catalyst-Ligand Systems : Use Pd₂(dba)₃ with SPhos or PPh₃ for enhanced stability and reactivity .
- Solvent and Temperature : Reflux in 1,4-dioxane (100–130°C) improves boron-aryl bond formation .
- Purification : Post-reaction, extract with toluene/water, dry with MgSO₄, and use silica gel chromatography to remove Pd residues .
Q. How do discrepancies between NMR and XRD data arise, and how can they be resolved?
- Dynamic Effects in NMR : Rotational barriers in the biphenyl group may cause peak broadening, masking expected splitting. Use variable-temperature NMR to confirm .
- Crystal Packing vs. Solution State : XRD shows rigid conformations, while NMR reflects dynamic averaging. Compare with DFT-optimized structures to reconcile differences .
Q. What strategies mitigate boron-containing byproducts during synthesis?
- Stoichiometric Control : Use a 10–20% excess of bis(pinacolato)diboron to minimize unreacted brominated precursors .
- Sequential Quenching : Add NaHCO₃ to neutralize acidic byproducts before extraction .
Q. How can regioselective functionalization of the carbazole core be achieved?
- Directing Groups : Introduce electron-withdrawing groups (e.g., Br) at the 3,6-positions to bias cross-coupling reactions .
- Protection/Deprotection : Temporarily protect the carbazole nitrogen with tert-butyl groups to control substitution patterns .
Q. How can charge transport properties be experimentally evaluated?
- Time-of-Flight (TOF) Measurements : Assess hole/electron mobility in thin films .
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies (e.g., HOMO ≈ -5.3 eV for carbazole derivatives) to predict charge injection barriers .
Q. What are the challenges in interpreting 2D NMR spectra (e.g., HMBC) for this compound?
Q. How can crystallographic refinement address disorder in the dioxaborolane group?
- Restraints in SHELXL : Apply distance/angle restraints for B–O and C–C bonds to model disorder .
- Twinning Analysis : Use PLATON to detect twinning and refine with a twin law (e.g., Hooft parameter) .
Methodological Notes
- Synthesis : Prioritize inert conditions (N₂ atmosphere) to prevent boronic ester hydrolysis .
- Characterization : Cross-validate XRD and NMR data with computational tools (e.g., Mercury for XRD visualization) .
- Applications : Test OLED performance using solution-processed thin films (e.g., spin-coating) with TPBi as an electron-transport layer .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
